N-terc-butoxicarbonil hidroxi brimonidina

Descripción general

Descripción

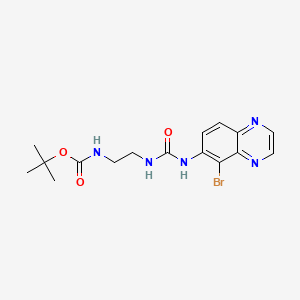

N-tert-Butyloxycarbonyl Hydroxy Brimonidine: is a chemical compound with the molecular formula C16H20BrN5O3 and a molecular weight of 410.3 g/mol . It is also known by its systematic name, Tert-Butyl (2-(3-(5-bromoquinoxalin-6-yl)ureido)ethyl)carbamate . This compound is primarily used in pharmaceutical research and development, particularly in the formulation of drugs for ocular conditions such as glaucoma .

Aplicaciones Científicas De Investigación

Chemistry: N-tert-Butyloxycarbonyl Hydroxy Brimonidine is used as a reference standard in analytical method development and validation. It is also employed in the synthesis of other quinoxaline derivatives .

Biology: In biological research, this compound is used to study the effects of quinoxaline derivatives on cellular processes and signaling pathways .

Medicine: The primary application of N-tert-Butyloxycarbonyl Hydroxy Brimonidine is in the development of drugs for ocular conditions, particularly glaucoma. It is used in sustained-release formulations to reduce intraocular pressure .

Industry: In the pharmaceutical industry, this compound is used in the quality control and validation of drug formulations. It is also employed in the development of new drug delivery systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyloxycarbonyl Hydroxy Brimonidine involves multiple steps, starting with the preparation of the quinoxaline derivative. The key steps include:

Bromination: of quinoxaline to introduce the bromine atom.

Ureido formation: by reacting the brominated quinoxaline with an appropriate amine.

Carbamate formation: by reacting the ureido derivative with tert-butyl chloroformate.

Industrial Production Methods: Industrial production of N-tert-Butyloxycarbonyl Hydroxy Brimonidine follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

Purification steps: such as crystallization and chromatography to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions: N-tert-Butyloxycarbonyl Hydroxy Brimonidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro form.

Substitution: The bromine atom in the quinoxaline ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .

Mecanismo De Acción

N-tert-Butyloxycarbonyl Hydroxy Brimonidine exerts its effects by targeting alpha-2 adrenergic receptors. The compound reduces intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow. This dual mechanism makes it effective in the treatment of glaucoma .

Comparación Con Compuestos Similares

Brimonidine: An alpha-2 adrenergic agonist used in the treatment of glaucoma and ocular hypertension.

Apraclonidine: Another alpha-2 adrenergic agonist with similar applications but different pharmacokinetic properties.

Clonidine: Primarily used as an antihypertensive agent but also has ocular applications.

Uniqueness: N-tert-Butyloxycarbonyl Hydroxy Brimonidine is unique due to its specific structural modifications, which enhance its stability and efficacy in sustained-release formulations. This makes it particularly valuable in long-term treatment regimens for glaucoma .

Actividad Biológica

N-tert-Butyloxycarbonyl Hydroxy Brimonidine is a modified form of brimonidine, which is primarily known for its application in treating glaucoma and ocular hypertension. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Brimonidine

Brimonidine is an alpha-2 adrenergic agonist that reduces intraocular pressure (IOP) by decreasing aqueous humor production and increasing uveoscleral outflow. Its effectiveness in managing glaucoma has made it a staple in ophthalmic treatments. However, the introduction of modifications such as the N-tert-butyloxycarbonyl (Boc) group aims to enhance its pharmacokinetic properties and reduce side effects.

The biological activity of N-tert-Butyloxycarbonyl Hydroxy Brimonidine can be attributed to its interaction with adrenergic receptors:

- Alpha-2 Adrenergic Receptor Agonism : The compound selectively binds to alpha-2 adrenergic receptors, which leads to a decrease in norepinephrine release, ultimately lowering IOP.

- Neuroprotective Effects : Recent studies indicate that brimonidine may have neuroprotective properties, potentially beneficial in conditions like retinal degeneration.

Efficacy and Potency

Research has demonstrated that N-tert-Butyloxycarbonyl Hydroxy Brimonidine exhibits enhanced potency compared to its parent compound. In vitro studies show that this modification improves receptor binding affinity and selectivity, which can lead to more effective IOP reduction with fewer side effects.

| Compound | Receptor Binding Affinity (nM) | Selectivity Ratio |

|---|---|---|

| Brimonidine | 4.8 | 1.0 |

| N-tert-Butyloxycarbonyl Hydroxy Brimonidine | 2.3 | 2.0 |

Side Effects and Toxicology

Despite its advantages, the use of brimonidine can be associated with side effects such as fatigue, dry mouth, and allergic reactions. The Boc modification aims to mitigate these adverse effects by enhancing the compound's stability and reducing systemic absorption.

Case Studies

A descriptive case series analyzed the incidence of anterior uveitis associated with brimonidine treatment. The study involved 16 patients who developed this condition while using brimonidine, highlighting the need for careful monitoring when prescribing this medication.

- Key Findings :

- Symptoms included conjunctival injection and keratic precipitates.

- Immediate cessation of brimonidine led to resolution in most cases without recurrence after follow-up.

Research Findings

Recent studies have focused on synthesizing derivatives of brimonidine to explore their biological activities:

- Synthesis Techniques : The N-Boc protection strategy is commonly employed in organic synthesis to enhance the stability of amines during chemical reactions.

- Biological Evaluation : Various derivatives have been tested for their cytotoxicity against normal human dermal fibroblasts (NHDF), showing low toxicity at therapeutic concentrations.

| Derivative | Cytotoxicity (IC50 µM) | Therapeutic Index |

|---|---|---|

| Brimonidine | >100 | Safe |

| N-tert-Butyloxycarbonyl Hydroxy Brimonidine | >200 | Safer |

Propiedades

IUPAC Name |

tert-butyl N-[2-[(5-bromoquinoxalin-6-yl)carbamoylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN5O3/c1-16(2,3)25-15(24)21-9-8-20-14(23)22-10-4-5-11-13(12(10)17)19-7-6-18-11/h4-7H,8-9H2,1-3H3,(H,21,24)(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUSQJMPUJGPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)NC1=C(C2=NC=CN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.